molecular formula C20H22N2O2 B5318708 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one

3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one

Cat. No.: B5318708
M. Wt: 322.4 g/mol
InChI Key: RFSQBOFYEDTRQE-FOCLMDBBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one typically involves the reaction of 4-(4-morpholinyl)aniline with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the enone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The phenyl and morpholine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl or morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.

    4-(4-Aminophenyl)morpholin-3-one: An intermediate in the synthesis of pharmaceuticals.

    (3-(4-Morpholinyl)-2-{[4-morpholinyl(phenyl)methylene]amino}-3-oxo-1-phenyl-1-propenyl)(triphenyl)phosphonium perchlorate: A compound with similar structural features used in research.

Uniqueness

3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its enone structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

(E)-3-(4-morpholin-4-ylanilino)-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-16(15-20(23)17-5-3-2-4-6-17)21-18-7-9-19(10-8-18)22-11-13-24-14-12-22/h2-10,15,21H,11-14H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSQBOFYEDTRQE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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